

3,3'-(p-Phenylene)dipropionic acid CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3'-(p-Phenylene)dipropionic acid

Cat. No.: B1582500

[Get Quote](#)

An In-Depth Technical Guide to 3,3'-(p-Phenylene)dipropionic Acid

Introduction: A Core Building Block in Modern Chemistry

3,3'-(p-Phenylene)dipropionic acid is a bifunctional organic compound characterized by a central benzene ring substituted at the para (1,4) positions with two propionic acid chains. This symmetrical structure provides a rigid core with flexible carboxylic acid arms, making it a valuable building block in polymer chemistry, materials science, and as a scaffold in the development of novel therapeutic agents. Its ability to act as a linker molecule and its inherent antioxidant properties have positioned it as a compound of significant interest for researchers in diverse fields. This guide offers a detailed overview of its chemical identity, properties, synthesis, applications, and handling protocols from the perspective of an application scientist.

Part 1: Chemical Identity and Structure

The unambiguous identification of a chemical compound is critical for reproducibility in research and development. The primary identifier for **3,3'-(p-Phenylene)dipropionic acid** is its CAS (Chemical Abstracts Service) Registry Number.

- CAS Number: 4251-21-2[\[1\]](#)[\[2\]](#)[\[3\]](#)
- IUPAC Name: 3-[4-(2-carboxyethyl)phenyl]propanoic acid[\[1\]](#)[\[2\]](#)

- Molecular Formula: C₁₂H₁₄O₄[\[1\]](#)[\[4\]](#)[\[2\]](#)
- Synonyms: 1,4-Phenylenedipropionic acid, p-Phenylenedipropionic acid, p-Benzenedipropionic acid, 1,4-Benzenedipropanoic acid, 3,3'-(1,4-Phenylene)bis(propionic acid)[\[1\]](#)[\[2\]](#)[\[5\]](#)

Caption: Chemical structure of **3,3'-(p-Phenylene)dipropionic acid**.

Part 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing solubility, reactivity, and handling requirements. The key properties of **3,3'-(p-Phenylene)dipropionic acid** are summarized below.

Property	Value	Source(s)
Molecular Weight	222.24 g/mol	[1] [2]
Appearance	Solid, powder	
Melting Point	231-234 °C	[1] [2]
Density	1.253 g/cm ³	[1] [2]
SMILES String	OC(=O)CCc1ccc(CCC(=O)O)c1	[1]
InChI Key	DFOCUWFSRVQSNI-UHFFFAOYSA-N	[1] [2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	4	[2]
Topological Polar Surface Area	74.6 Å ²	[2]

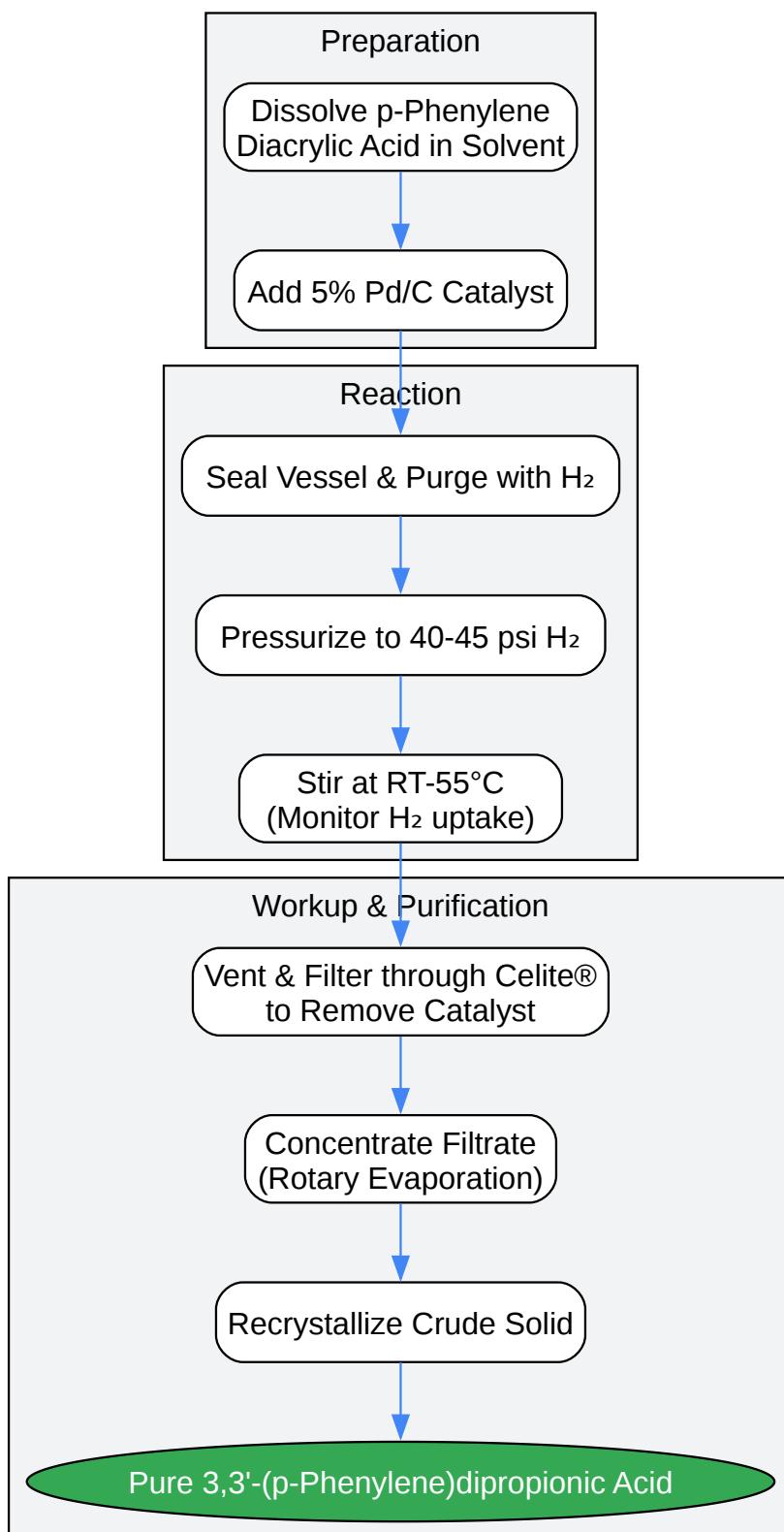
Part 3: Synthesis Protocol

A reliable synthesis route is crucial for obtaining high-purity material for research. **3,3'-(p-Phenylene)dipropionic acid** can be effectively synthesized via the catalytic reduction of its

unsaturated precursor, p-phenylene diacrylic acid. This method is favored for its high yield and relatively clean conversion.[6]

Experimental Protocol: Catalytic Hydrogenation of p-Phenylene Diacrylic Acid

This protocol describes the reduction of the double bonds in the acrylic acid chains to yield the target saturated dipropionic acid.


Materials:

- p-Phenylene diacrylic acid
- 5% Palladium on Charcoal (Pd/C) catalyst
- Methanol or Dimethylformamide (DMF)
- Hydrogen (H₂) gas
- Pressurized reaction vessel (e.g., Parr hydrogenator)
- Filtration apparatus (e.g., Buchner funnel with Celite®)
- Rotary evaporator

Step-by-Step Methodology:

- **Vessel Preparation:** Ensure the pressurized reaction vessel is clean, dry, and purged with an inert gas like nitrogen or argon to remove any residual oxygen.
- **Charging the Reactor:** In the reaction vessel, dissolve p-phenylene diacrylic acid in a suitable solvent (methanol or DMF). The choice of solvent depends on the substrate's solubility; DMF may be required for less soluble precursors.
- **Catalyst Addition:** Carefully add the 5% Pd/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material. Causality Note: Pd/C is an efficient catalyst for hydrogenating carbon-carbon double bonds under mild conditions without affecting the aromatic ring or carboxylic acid groups.

- Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to ensure an oxygen-free atmosphere. Pressurize the vessel with hydrogen to 40-45 psi.[6]
- Reaction: Begin vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen gas. Maintain the reaction at a temperature between room temperature and 55°C.[6] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
- Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Trustworthiness Note: Complete removal of the palladium catalyst is critical to prevent contamination of the final product and interference in subsequent applications.
- Product Isolation: Concentrate the filtered solution using a rotary evaporator to remove the solvent. The crude **3,3'-(p-Phenylene)dipropionic acid** will precipitate as a solid.
- Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a high-purity crystalline solid.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3,3'-(p-Phenylene)dipropionic acid**.

Part 4: Applications in Research and Drug Development

The unique structure of **3,3'-(p-Phenylene)dipropionic acid** makes it a versatile molecule with significant potential in several high-value applications.

- **Antioxidant Properties:** The compound has been identified as a noteworthy antioxidant capable of protecting cellular structures from damage caused by free radicals.[1][2] This activity makes it a candidate for research into therapies for oxidative stress-related conditions.
- **Therapeutic Potential:** Due to its antioxidant function, it is considered a viable therapeutic option for a range of ailments, including neurodegenerative disorders, atherosclerosis, and age-related macular degeneration.[1][2] The dipropionic acid scaffold is also being explored in the development of derivatives to combat drug-resistant pathogens and chemotherapy-resistant cancers.[7]
- **Polymer and Materials Science:** The two carboxylic acid functional groups allow it to act as a monomer or cross-linking agent in the synthesis of polyesters and polyamides. The rigid phenylene core can impart thermal stability and mechanical strength to the resulting polymers.
- **Drug Discovery Scaffold:** In medicinal chemistry, the molecule serves as a rigid spacer to which pharmacophores can be attached. This allows for the precise positioning of active groups to optimize binding to biological targets such as enzymes or receptors. Natural products are a significant source for drug discovery, and scaffolds like this provide a synthetic platform to mimic or enhance their properties.[8]

Part 5: Safety and Handling

Adherence to proper safety protocols is mandatory when handling any chemical. For **3,3'-(p-Phenylene)dipropionic acid**, the following guidelines should be followed.

- **Personal Protective Equipment (PPE):** Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. For operations that may generate dust, use a NIOSH-approved respirator (e.g., N95).[5][9]

- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[5] Avoid contact with skin and eyes.[5]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5][9] It is classified as a combustible solid.
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water.[9]
 - Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[9]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]
 - Ingestion: Rinse mouth with water and seek medical attention.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. polymer.bocsci.com [polymer.bocsci.com]
- 3. P-PHENYLENEDIPROPIONIC ACID | 4251-21-2 [amp.chemicalbook.com]
- 4. 4251-21-2 Cas No. | 3,3'-(1,4-Phenylene)dipropanoic acid | Matrix Scientific [matrixscientific.com]
- 5. echemi.com [echemi.com]
- 6. prepchem.com [prepchem.com]
- 7. 3,3'-(3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3,3'-(p-Phenylene)dipropionic acid CAS number and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582500#3-3-p-phenylene-dipropionic-acid-cas-number-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com